molecular formula C14H12O6 B13809638 (1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

Cat. No.: B13809638
M. Wt: 276.24 g/mol
InChI Key: NNXPHSFVRRTOJM-UWORMDEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isoeleutherin can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone in the presence of a base can yield isoeleutherin .

Industrial Production Methods

Industrial production of isoeleutherin typically involves the extraction and purification from natural sources, such as the bulbs of Eleutherine bulbosa. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Isoeleutherin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoeleutherin has a wide range of scientific research applications:

    Chemistry: Isoeleutherin is used as a precursor for the synthesis of various bioactive compounds.

    Biology: It is studied for its role in modulating immune responses and its potential as an antifungal and antiviral agent.

    Medicine: Isoeleutherin is investigated for its anticancer properties and its ability to inhibit tumor growth.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Isoeleutherin exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, isoeleutherin modulates immune responses by affecting T-helper cell activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoeleutherin is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and its ability to undergo a variety of chemical reactions. Its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties, further distinguishes it from other similar compounds .

Properties

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14-/m0/s1

InChI Key

NNXPHSFVRRTOJM-UWORMDEDSA-N

Isomeric SMILES

C[C@H]1CC2=C([C@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Canonical SMILES

CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Origin of Product

United States

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